Thiomarinol

Descripción general

Descripción

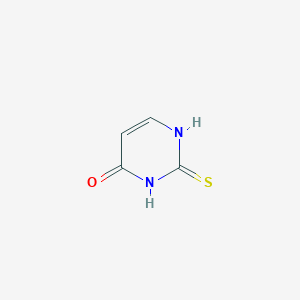

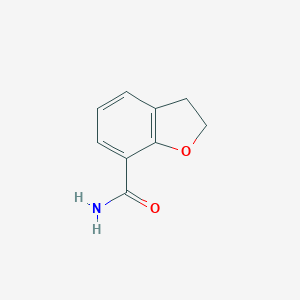

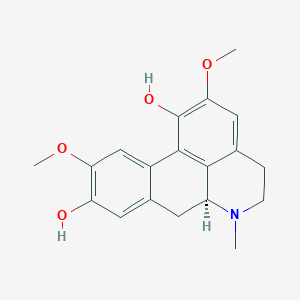

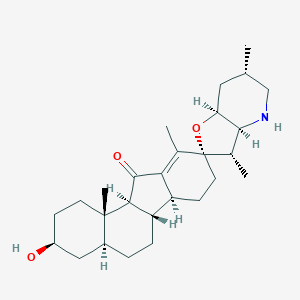

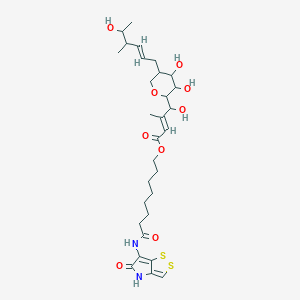

Thiomarinol is a potent antibiotic, which is a hybrid of dithiolopyrrolone and marinolic acid . It shows antimicrobial activity and inhibits MRSA IleRS in a dose-dependent manner . It’s produced by the marine bacterium Pseudoalteromonas .

Synthesis Analysis

The biosynthesis of Thiomarinol was investigated using feeding studies to both wild type and mutant strains of the marine bacterium Pseudoalteromonas . The first enantioselective total synthesis of thiomarinols A and B was reported using a three components coupling strategy .

Molecular Structure Analysis

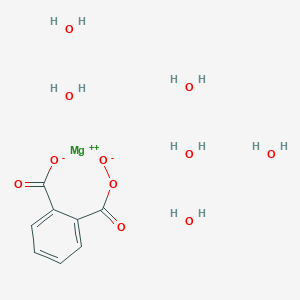

Thiomarinol has a molecular formula of C30H44N2O9S2 and a molecular weight of 640.81 . The structure of Thiomarinol was deduced as a hybrid composed of a pseudomonic acid analogue and holothin by NMR spectral analysis and chemical degradation .

Chemical Reactions Analysis

The biosynthesis of Thiomarinol involves assembly of the 8-hydroxyoctanoic acid side-chain via chain extension of a C4-precursor (4-hydroxybutyrate), and construction of the pyrrothine unit from cysteine .

Aplicaciones Científicas De Investigación

Antibiotic Properties

Thiomarinol, derived from the marine bacterium Alteromonas rava, is a hybrid antibiotic composed of pseudomonic acid analogue and holothin. Its antimicrobial activity is notably potent against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of its constituent antibiotics (Shiozawa et al., 1993). Further research on thiomarinol derivatives, such as thiomarinols B and C, has also been conducted, revealing their unique structure and antimicrobial activities (Shiozawa et al., 1995).

Synthesis and Structural Analysis

The first total synthesis of thiomarinol demonstrated a significant global yield, highlighting its potential for large-scale production. This synthesis process is notable for its catalytic enantio-, regio-, E/Z-, and diastereoselective operations, providing insights into efficient pharmaceutical synthesis (Gao & Hall, 2005).

Biochemical Insights

In-depth biochemical analysis of thiomarinol biosynthesis has provided evolutionary insights into how the pathways of pseudomonic acid and holothin converge to generate this potent hybrid antibiotic. The study of enzymes like TmlU and HolE in this process opens avenues for engineering new hybrid molecules (Dunn et al., 2015).

Mode of Action Against MRSA

Thiomarinol A, a variation of thiomarinol, exhibits significant potency against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that thiomarinol A targets isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in bacterial protein synthesis, with a mode of action that may include both IleRS inhibition and metal chelation. Its binding affinity to IleRS is remarkably high, contributing to its effectiveness against mupirocin-resistant MRSA strains (Johnson et al., 2021).

Mecanismo De Acción

Propiedades

IUPAC Name |

[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E)-4-[3,4-dihydroxy-5-[(E)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N2O9S2/c1-17(19(3)33)10-9-11-20-15-41-28(27(38)26(20)37)25(36)18(2)14-23(35)40-13-8-6-4-5-7-12-22(34)32-24-29-21(16-42-43-29)31-30(24)39/h9-10,14,16-17,19-20,25-28,33,36-38H,4-8,11-13,15H2,1-3H3,(H,31,39)(H,32,34)/b10-9+,18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEMCPGFAXNCQW-BFHPBESDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/CC1COC(C(C1O)O)C(/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiomarinol | |

CAS RN |

146697-04-3 | |

| Record name | Thiomarinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146697043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.